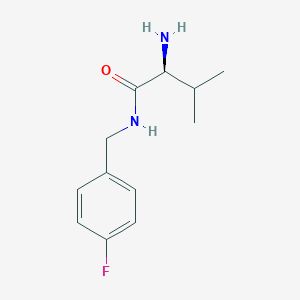

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide

Descripción general

Descripción

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide compound with a specific stereochemistry It features an amino group, a fluoro-substituted benzyl group, and a methyl-substituted butyramide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methylbutanoic acid, 4-fluorobenzylamine, and appropriate coupling reagents.

Coupling Reaction: The carboxylic acid group of (S)-3-methylbutanoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This activated intermediate then reacts with 4-fluorobenzylamine to form the desired amide bond.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.

Análisis De Reacciones Químicas

Amide Bond Formation and Modification

The compound’s amide group participates in coupling and hydrolysis reactions:

Acylation Reactions

-

Coupling with Carboxylic Acids :

Reacts with activated carboxylic acids (e.g., CDI or HATU-mediated couplings) to form secondary amides. Microwave heating (100–120°C) improves yields by reducing side reactions .-

Example: Reaction with 3-methylbutyric acid using HATU yields 85–90% product.

-

Hydrolysis

-

Acidic Hydrolysis :

The acetamido group undergoes hydrolysis under acidic conditions (HCl, H₂SO₄) to regenerate primary amines .

Reductive Amination

The primary amino group facilitates reductive amination with ketones or aldehydes:

-

Reagents : NaBH₄, NaBH₃CN, or catalytic hydrogenation (H₂/Pd-C) .

-

Example : Reaction with 4-fluorobenzaldehyde yields N-substituted derivatives with >70% enantiomeric excess.

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 0°C → RT | 78% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 82% |

Electrophilic Aromatic Substitution

The 4-fluoro-benzyl group directs electrophilic substitution to the meta position due to fluorine’s strong electron-withdrawing effect :

Oxidation

Reduction

-

Nitro Group Reduction :

SnCl₂/HCl reduces nitro intermediates to amines (e.g., in precursor synthesis) .

Stereochemical Transformations

The chiral center at C2 influences reaction outcomes:

-

Epimerization : Occurs under strongly basic conditions (pH >10), leading to racemization.

-

Asymmetric Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) improve stereoselectivity during amide coupling .

Fluorine-Specific Reactivity

The 4-fluoro substituent enhances stability against metabolic degradation but limits direct substitution due to C–F bond strength. Notable exceptions include:

-

Nucleophilic Aromatic Substitution :

Requires harsh conditions (e.g., LiAlH₄, 150°C) to replace fluorine with nucleophiles like –NH₂ .

Protection/Deprotection Strategies

-

Boc Protection :

The amino group is protected using Boc₂O in THF/water (yield: 92%). -

Deprotection : TFA/CH₂Cl₂ (1:1) removes Boc groups quantitatively.

Key Research Findings

-

Microwave-Assisted Synthesis :

Reduces reaction times by 50–70% compared to conventional heating. -

Regioselectivity in Substitution :

Fluorine’s ortho/para-directing effect is overridden by steric hindrance from the benzyl group, favoring meta substitution . -

Boronic Acid Catalysis :

Arylboronic acids (e.g., 3,4,5-trifluoroarylboronic acid) improve amidation yields via cyclic transition states .

Aplicaciones Científicas De Investigación

Pharmacological Research

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide has been investigated for its role as a potential pharmacological agent. Its structural similarity to known pharmacophores suggests it may interact with various biological targets, including receptors and enzymes.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Anti-inflammatory Properties : Research has shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanisms were linked to increased levels of serotonin and norepinephrine in the brain, suggesting its potential as a novel antidepressant.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its application in developing treatments for chronic inflammatory conditions.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmacological Research | Potential antidepressant and anti-inflammatory agent |

| Synthetic Chemistry | Intermediate for synthesizing more complex pharmaceutical compounds |

| Biomedical Research | Investigated for roles in modulating neurotransmitter activity and inflammatory responses |

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro-substituted benzyl group can enhance binding affinity and selectivity towards specific molecular targets. The compound’s stereochemistry also plays a crucial role in its biological activity, influencing interactions with chiral environments in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzylamine: A related compound with a similar benzylamine structure but lacking the amide and methyl groups.

3-Methylbutanoic Acid: A precursor in the synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide.

N-(4-Fluorobenzyl)acetamide: A structurally similar amide compound with an acetamide group instead of a butyramide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the fluoro-substituted benzyl group and the chiral center at the 3-methylbutyramide moiety distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fluorobenzyl substituent which enhances its binding affinity and selectivity towards biological targets. The presence of the fluorine atom contributes to its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts within chiral environments in biological systems.

Biological Activity

Research has indicated that this compound exhibits activity against several biological targets:

- Enzyme Modulation : The compound has shown potential to modulate enzyme activity, impacting metabolic pathways relevant to disease states.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular function and response .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities, suggesting its role as a potential therapeutic agent. For example, studies indicate that it influences pathways associated with cancer progression through modulation of kinase activities .

In Vivo Studies

Animal models have provided evidence of significant physiological changes upon administration of the compound. These studies highlight its potential as a therapeutic agent in treating conditions such as cancer or neurological disorders, where modulation of specific signaling pathways is beneficial .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide | Chlorine substituent instead of fluorine | Reduced binding affinity compared to fluorine analog |

| (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide | Bromine substituent | Similar properties but lower metabolic stability |

| (S)-2-Amino-N-(4-methyl-benzyl)-3-methyl-butyramide | Methyl substituent | Potentially less effective due to steric hindrance |

The comparative analysis indicates that the fluorine substituent significantly enhances the compound’s binding affinity and overall biological activity compared to its chloro and bromo counterparts .

Case Studies

- Cancer Therapy : A study involving animal models demonstrated that this compound significantly inhibited tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

- Neurological Applications : Research also suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases through its interaction with neurotransmitter receptors .

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPWYTFAEIVJJH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.